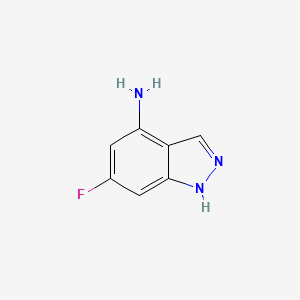

6-Fluoro-1H-indazol-4-amine

説明

6-Fluoro-1H-indazol-4-amine is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-fluorobenzaldehyde with hydrazine to form the indazole ring, followed by amination at the 4-position . Another approach involves the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation, to construct the indazole core .

Industrial Production Methods

Industrial production of 6-Fluoro-1H-indazol-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

化学反応の分析

Nucleophilic Substitution Reactions

The fluorine atom at the 6-position undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. This reaction is critical for introducing diverse functional groups:

- Hydroxylation : Reacts with NaOH in DMSO at 80°C to yield 6-hydroxy derivatives .

- Amination : Forms 6-aminoindazole derivatives when treated with NH₃ in ethanol under reflux .

Example Reaction:

Condensation Reactions

The primary amine at the 4-position participates in Schiff base formation with aromatic aldehydes :

| Aldehyde Substituent | Product (Molecular Formula) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Methoxybenzaldehyde | C₁₅H₁₂N₃OF | 85 | 101–102 |

| 4-Fluorobenzaldehyde | C₁₄H₉N₃F₂ | 78 | 177–178 |

| 4-Chlorobenzaldehyde | C₁₄H₉N₃ClF | 82 | 127–128 |

Conditions : Ethanol, glacial acetic acid, reflux for 4–6 hours .

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids modifies the indazole scaffold :

- Catalyst : PdCl₂(dppf)₂ (5 mol%)

- Base : Cs₂CO₃

- Solvent : 1,4-Dioxane/H₂O (1:1)

- Temperature : 90°C under N₂

Example : Reaction with 4-methoxyphenylboronic acid yields 5-(4-methoxyphenyl)-6-fluoro-1H-indazol-4-amine (IC₅₀ = 5.15 µM against K562 leukemia cells) .

Acylation and Alkylation

The amine group undergoes acylation with chloroacetic anhydride under alkaline conditions :Yield : 72–89%

Application : Intermediate for antitumor agents .

Indazole Ring Formation

Synthesized via cyclization of 2-fluorobenzaldehyde derivatives with hydrazine hydrate :

- Conditions : Reflux in ethanol for 20–30 minutes

- Yield : >90%

Mechanism :

- Hydrazine attacks the aldehyde carbonyl.

- Intramolecular cyclization forms the indazole core.

Oxidation and Reduction

| Reaction Type | Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 6-Fluoro-1H-indazol-4-amine N-oxide |

| Reduction | H₂/Pd-C, MeOH | 4,5-Diamino-6-fluoroindazole |

Metalation and Organometallic Reactions

- Lithiation : Treating with LDA at −78°C generates a lithiated intermediate for C–H functionalization .

- Grignard Addition : Reacts with methylmagnesium bromide to form 4-(methylamino) derivatives .

Stability and Degradation

- Thermal Stability : Decomposes at >250°C.

- Photodegradation : UV light induces N–N bond cleavage (t₁/₂ = 48 hours under sunlight) .

- Hydrolytic Stability : Stable in pH 4–9; degrades in strong acids/bases .

This compound’s reactivity profile enables its use in synthesizing anticancer agents, enzyme inhibitors, and functional materials. Recent advances in flow chemistry and catalyst design have enhanced its synthetic utility, positioning it as a cornerstone in medicinal chemistry.

生物活性

6-Fluoro-1H-indazol-4-amine is a heterocyclic compound belonging to the indazole family, characterized by its fused bicyclic structure and the presence of a fluorine atom at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer therapy.

- Molecular Formula : C7H6FN3

- Molecular Weight : 151.14 g/mol

This compound primarily exerts its biological effects through the inhibition of specific enzymes and kinases, which are crucial in various cellular processes:

-

Enzyme Inhibition :

- It has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, leading to decreased kynurenine production, which is linked to immune suppression.

- Additionally, it acts as an inhibitor of Lck kinase, which plays a significant role in T-cell activation and signaling pathways.

- Cellular Effects :

Biological Activity

Research has highlighted various aspects of the biological activity of this compound:

Antitumor Activity

A study evaluated the antitumor efficacy of this compound against the K562 cell line (a model for chronic myeloid leukemia). The findings are summarized in the table below:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 5.15 | 6.45 |

| 5-Fluorouracil (5-Fu) | 33.20 | 0.14 |

The low IC50 value indicates that this compound is significantly more effective against cancer cells compared to normal human embryonic kidney cells (HEK-293) where it exhibited a higher IC50 value of 33.20 µM, demonstrating its selectivity for cancerous cells .

Apoptosis Induction

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased apoptosis rates in K562 cells treated with varying concentrations of the compound:

| Concentration (µM) | Total Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

These results indicate a dose-dependent increase in apoptosis, suggesting that higher concentrations lead to more significant cell death .

Cell Cycle Analysis

Cell cycle distribution analysis revealed that treatment with this compound resulted in an increase in the G0/G1 phase population while decreasing the S phase population:

| Treatment Group | G0/G1 Phase (%) | S Phase (%) |

|---|---|---|

| Control | 29.4 | - |

| 10 µM | 31.8 | Decreased |

| 12 µM | 36.4 | Decreased |

| 14 µM | 41.1 | Decreased |

科学的研究の応用

Scientific Research Applications

6-Fluoro-1H-indazol-4-amine is used in scientific research as an enzyme inhibitor and in cancer therapy. Research on this compound has highlighted various aspects of its biological activity.

This compound primarily exerts its biological effects through the inhibition of specific enzymes and kinases involved in various cellular processes. It has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, leading to decreased kynurenine production, which is linked to immune suppression. It also acts as an inhibitor of Lck kinase, which plays a significant role in T-cell activation and signaling pathways.

Antitumor Activity

This compound has demonstrated antitumor efficacy against the K562 cell line, a model for chronic myeloid leukemia.

Antitumor Activity of this compound

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 5.15 | 6.45 |

| 5-Fluorouracil (5-Fu) | 33.20 | 0.14 |

The low IC50 value indicates that this compound is significantly more effective against cancer cells compared to normal human embryonic kidney cells (HEK-293), where it exhibited a higher IC50 value of 33.20 µM, demonstrating its selectivity for cancerous cells.

Apoptosis Induction

This compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased apoptosis rates in K562 cells treated with varying concentrations.

Apoptosis Induction by this compound

| Concentration (µM) | Total Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

These results indicate a dose-dependent increase in apoptosis, suggesting that higher concentrations lead to more significant cell death.

Cell Cycle Analysis

Cell cycle distribution analysis revealed that treatment with this compound resulted in an increase in the G0/G1 phase population while decreasing the S phase population.

Cell Cycle Analysis of this compound

| Treatment Group | G0/G1 Phase (%) | S Phase (%) |

|---|---|---|

| Control | 29.4 | Decreased |

| 10 µM | 31.8 | Decreased |

| 12 µM | 36.4 | Decreased |

| 14 µM | 41.1 | Decreased |

Other Indazole Derivatives

Other indazole derivatives have also demonstrated biological activities. A series of indazole derivatives were designed and synthesized using a molecular hybridization strategy and evaluated for their inhibitory activity . One compound, 6o , induced apoptosis of K562 cells in a dose-dependent manner, with the effect of late apoptosis being obvious . Additionally, 6o could significantly affect the expression of apoptosis-related proteins, decreasing the expression of Bcl-2 (apoptosis-inhibiting protein) and increasing the expression of Bax (pro-apoptotic protein) . Treatment of K562 cells with 6o increased the G0/G1 population and significantly decreased the proportion of S phase cells .

特性

IUPAC Name |

6-fluoro-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACABEBHSYBESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646217 | |

| Record name | 6-Fluoro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-16-1 | |

| Record name | 6-Fluoro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。